5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylnicotinamide
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Overview
Description
5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylnicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an aminomethyl group, a cyclopropoxy group, and a dimethylnicotinamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with dimethylamine under appropriate conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a cyclopropanation reaction, where a suitable cyclopropylating agent reacts with the nicotinamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are selected to maximize yield and minimize waste, adhering to principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may participate in hydrogen bonding or electrostatic interactions, while the cyclopropoxy group can influence the compound’s overall conformation and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, used in biopolymer synthesis.
5-(Hydroxymethyl)furfural: A related compound with applications in renewable chemical production.
Uniqueness
5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylnicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclopropoxy group, in particular, adds a level of complexity and stability that is not commonly found in similar compounds.
Properties
Molecular Formula |
C12H17N3O2 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(aminomethyl)-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-15(2)12(16)10-7-14-6-8(5-13)11(10)17-9-3-4-9/h6-7,9H,3-5,13H2,1-2H3 |
InChI Key |
LSWOZNCRYLHZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CN=C1)CN)OC2CC2 |
Origin of Product |
United States |
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